3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione
Description
3-(Methoxymethoxy)-1λ⁶-thiane-1,1,4-trione is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring with three oxygen atoms at positions 1, 1, and 4 (sulfone and ketone groups) and a methoxymethoxy (-OCH₂OCH₃) substituent at position 3. The 1λ⁶ notation indicates hypervalent sulfur in the sulfone group. Its structure is closely related to other thiane and thiazolane derivatives, which differ in ring size, substituents, or oxidation states .
Properties
Molecular Formula |
C7H12O5S |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-(methoxymethoxy)-1,1-dioxothian-4-one |
InChI |
InChI=1S/C7H12O5S/c1-11-5-12-7-4-13(9,10)3-2-6(7)8/h7H,2-5H2,1H3 |
InChI Key |
ZDIZOFJMDIQJEY-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1CS(=O)(=O)CCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione typically involves the reaction of a thiane derivative with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the methoxymethyl group is introduced to the thiane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiane derivatives with lower oxidation states.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiane derivatives.
Substitution: Various substituted thiane derivatives depending on the reagents used.
Scientific Research Applications
3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione involves its interaction with various molecular targets. The sulfur atom in the thiane ring can form bonds with metal ions, making it useful in catalysis and coordination chemistry. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiane Derivatives with Varied Substituents
(2R,6S)-2,6-Dimethyl-1λ⁶-thiane-1,1,4-trione ()
- Molecular Formula : C₉H₁₄O₃
- Key Features : A thiane ring with methyl groups at positions 2 and 4.
- Comparison :
- The methoxymethoxy group in the target compound introduces greater polarity and steric bulk compared to the methyl groups in this analog.
- The dimethyl substitution may enhance conformational rigidity, whereas the methoxymethoxy group could increase solubility in polar solvents due to its ether linkages.
1λ⁶-Thiane-1,1,4-trione (Parent Structure, )
- Synonyms: Tetrahydro-4-thiopyrone S,S-dioxide, dihydro-2H-thiopyran-4(3H)-one 1,1-dioxide.
- Key Features : The unsubstituted thiane core with sulfone and ketone groups.
Thiazolane and Thiazolidine Derivatives
Thiazolane (five-membered sulfur-containing rings) derivatives share functional similarities but differ in ring size and electronic properties.
3-[4-(Trifluoromethyl)phenyl]-1λ⁶,3-thiazolane-1,1,4-trione ()
- Molecular Formula: C₁₀H₈F₃NO₃S
- Key Features : A thiazolane ring with a trifluoromethylphenyl substituent.
- Comparison :
- The five-membered thiazolane ring introduces greater ring strain and conformational constraints compared to the six-membered thiane.
- The electron-withdrawing trifluoromethyl group may enhance electrophilic reactivity at the ketone position, unlike the electron-donating methoxymethoxy group in the target compound.
5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-1λ⁶,3-thiazolane-1,1,4-trione ()
- Molecular Formula: Not explicitly provided, but likely includes a dimethylamino-methylene group.
- Key Features: A thiazolane ring with a 4-methylphenyl group and a dimethylamino-methylene substituent.
Aromatic Substituted Derivatives
3-(4-Bromophenyl)-1λ⁶,3-thiazolidine-1,1,4-trione ()
- Key Features : Aromatic bromophenyl substituent on a thiazolidine ring.
- Comparison :
- The bromine atom offers a handle for further functionalization (e.g., Suzuki coupling), while the methoxymethoxy group in the target compound may limit such reactivity due to its ether stability.
Biological Activity
3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione is a sulfur-containing organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the presence of a thiane ring and a trione functional group, which contribute to its reactivity and biological interactions. The molecular formula is C₈H₁₀O₃S, and its structure includes methoxy groups that may enhance lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to 3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione exhibit significant antimicrobial properties. For instance, thiazole and triazole derivatives have shown efficacy against various bacterial strains. A study reported that related compounds displayed activity against Escherichia coli and Staphylococcus aureus, suggesting that 3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione may possess similar antimicrobial properties .
Anticancer Properties
The anticancer potential of sulfur-containing compounds has been documented extensively. A related study highlighted that thiazole derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range . Although specific data on 3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione is limited, its structural similarities to these active compounds suggest potential anticancer activity.
Anti-inflammatory Effects
Compounds with thiane structures have been noted for their anti-inflammatory properties. A review on bioactive thiazole derivatives indicated that they could reduce inflammation markers in vitro and in vivo . This suggests that 3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione might also exhibit similar anti-inflammatory effects.
The biological activities of 3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione may be attributed to several mechanisms:
- Enzyme Inhibition : Many sulfur-containing compounds act as enzyme inhibitors. For example, they may inhibit cyclooxygenase (COX) enzymes involved in inflammation.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds can modulate oxidative stress pathways, contributing to their anticancer and antimicrobial effects.
- Cell Signaling Pathways : The interaction with various signaling pathways may lead to apoptosis in cancer cells or modulation of immune responses.
Case Studies
While specific case studies on 3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione are scarce, related compounds have been studied extensively:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. The most potent derivatives showed significant inhibition against cancer cell proliferation with IC50 values ranging from 0.5 to 10 µM .
- Inflammation Model : In an animal model of inflammation, thiazole derivatives were shown to significantly reduce paw edema compared to control groups . This suggests a potential application for 3-(Methoxymethoxy)-1lambda6-thiane-1,1,4-trione in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
